molecular formula C12H18O3 B15241919 2-Isobutyryldimedone

2-Isobutyryldimedone

Cat. No.: B15241919
M. Wt: 210.27 g/mol
InChI Key: LMAJWYLSIJKMLA-UHFFFAOYSA-N
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Description

It is a derivative of dimedone, a cyclic diketone, and is used as an intermediate in various chemical syntheses . This compound is known for its stability and reactivity, making it valuable in organic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyryldimedone typically involves the acylation of dimedone. One common method is the reaction of dimedone with isobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Dimedone+Isobutyryl ChlorideThis compound+HCl\text{Dimedone} + \text{Isobutyryl Chloride} \rightarrow \text{this compound} + \text{HCl} Dimedone+Isobutyryl Chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyryldimedone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the isobutyryl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

2-Isobutyryldimedone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutyryldimedone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by forming stable complexes with their active sites. This inhibition can affect various cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isobutyryldimedone is unique due to its specific isobutyryl group, which imparts distinct chemical properties and reactivity compared to other dimedone derivatives. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

5,5-dimethyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C12H18O3/c1-7(2)11(15)10-8(13)5-12(3,4)6-9(10)14/h7,10H,5-6H2,1-4H3

InChI Key

LMAJWYLSIJKMLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1C(=O)CC(CC1=O)(C)C

Origin of Product

United States

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